molecular formula C28H15Br2F12N2P B3215496 N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide CAS No. 1161404-71-2

N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide

Cat. No.: B3215496
CAS No.: 1161404-71-2
M. Wt: 798.2 g/mol
InChI Key: ZIJDWJUEPIHDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide is a chiral organophosphorus compound characterized by a biphenyl backbone substituted with bromine, amino, and trifluoromethyl groups, alongside a diphenylphosphinous amide moiety. Its molecular formula is C28H15Br2F12N2P (MW: 798.2), and it exhibits a stereospecific (1R) configuration at the amino-bearing carbon .

Properties

IUPAC Name

2-bromo-6-[3-bromo-2-(diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H15Br2F12N2P/c29-21-17(27(37,38)39)11-15(25(31,32)33)19(23(21)43)20-16(26(34,35)36)12-18(28(40,41)42)22(30)24(20)44-45(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,44H,43H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJDWJUEPIHDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C(=CC(=C3Br)C(F)(F)F)C(F)(F)F)C4=C(C(=C(C=C4C(F)(F)F)C(F)(F)F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15Br2F12N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide typically involves multiple steps, including the introduction of bromine and trifluoromethyl groups to the biphenyl structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of bromine or trifluoromethyl groups.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different biphenyl derivatives, while reduction can produce simpler amine or phosphine compounds.

Scientific Research Applications

N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug development.

    Industry: It is used in the production of advanced materials and as a specialty chemical in various industrial applications.

Mechanism of Action

The mechanism by which N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs with Biphenyl Cores and Trifluoromethyl Groups

The biphenyl core with trifluoromethyl substituents is a shared feature with (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine (C16H8F12N2, MW: 456.2) . However, the latter lacks bromine and phosphorus, resulting in lower molecular weight and distinct reactivity.

Brominated Analogues

Compounds like N-(3-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide () and 1-(N-Benzoylamino)propyltriphenylphosphonium tetrafluoroborate () highlight the role of halogens. Bromine in the target compound increases molecular weight (798.2 vs. ~500–600 for ’s phosphonium salts) and may enhance oxidative stability compared to non-brominated analogs.

Phosphorus-Containing Compounds

The target’s diphenylphosphinous amide group distinguishes it from phosphonium salts (e.g., 1j–1p in ) and pyrophosphoramides (). Phosphinous amides are neutral ligands with moderate π-accepting ability, whereas phosphonium salts are cationic and often serve as phase-transfer catalysts. Pyrophosphoramides, such as N,N′,N″,N‴-Tetraisopropylpyrophosphoramide, feature bridging oxygen and bulkier substituents, making them more suited for supramolecular assemblies .

Stereochemical Considerations

The (1R) configuration of the target compound contrasts with its (1S)-enantiomer (CAS 1093238-03-9, ). Enantiomeric pairs often exhibit divergent biological activities and chiral recognition properties. For example, (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide () shows specific optical rotation ([α]D = –53°), underscoring the importance of stereochemistry in physicochemical behavior .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Functional Groups Synthesis Method Potential Applications
Target Compound C28H15Br2F12N2P 798.2 (1R)-config, Br, CF3, biphenyl Phosphinous amide Not specified Catalysis, Ligand design
(S)-Enantiomer () C28H15Br2F12N2P 798.2 (1S)-config, Br, CF3, biphenyl Phosphinous amide Not specified Chiral synthesis
N-(3-nitro-biphenyl-4-yl)-N-(4-F-Ph)-formamide () C19H14FN2O3 ~340 NO2, F, biphenyl Amide Pd-mediated cross-coupling Intermediate in organic synthesis
1-(N-Benzoylamino)propyltriphenylphosphonium () Varies ~500–600 Benzoylamino, alkyl chain Phosphonium salt From amides/carbamates Ionic catalysts
(S)-4,4',6,6'-Tetrakis(CF3)-biphenyldiamine () C16H8F12N2 456.2 CF3, NH2, biphenyl Amine Not specified Fluorescent probes
N,N′,N″,N‴-Tetraisopropylpyrophosphoramide () C12H28N4O2P2 346.3 Isopropyl, bridging O Pyrophosphoramide Literature methods Supramolecular chemistry

Research Findings and Implications

  • This contrasts with N-(3-nitro-biphenyl-4-yl)-N-(4-fluorophenyl)-formamide, where nitro groups serve as stronger electron-withdrawing substituents .
  • Steric Impact: Bromine atoms at the 3,3' positions introduce steric hindrance, likely reducing reaction rates in sterically sensitive processes compared to non-brominated analogs .
  • Ligand Potential: The diphenylphosphinous amide group’s moderate basicity and tunability make it a candidate for transition-metal catalysis, differing from cationic phosphonium salts () .

Biological Activity

N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous amide is a complex organophosphorus compound with potential biological activity. Its structural features suggest it may interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The compound's structure includes:

  • Biphenyl moiety : Provides a robust framework for interaction with biological targets.
  • Dibromo and trifluoromethyl groups : These substituents can enhance lipophilicity and alter the electronic properties of the molecule.
  • Phosphinous amide functionality : This part is crucial for potential enzyme inhibition mechanisms.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The phosphinous amide group suggests potential as an inhibitor of serine proteases or kinases.
  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways.

Case Studies

Several studies have explored the biological activity of phosphorous-containing compounds:

  • Study on mTOR Inhibition :
    • A related compound demonstrated significant inhibition of mTORC1 and mTORC2 pathways at low concentrations (IC50 values in the nanomolar range) . This suggests that this compound could similarly inhibit these pathways.
  • GSK-3β Inhibition :
    • Compounds targeting GSK-3β have been explored for their role in treating bipolar disorder and cancer. The structural similarities indicate potential for this compound to act as a GSK-3β inhibitor .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of similar compounds on various cancer cell lines. Key findings include:

  • IC50 Values : Many organophosphorus compounds exhibit IC50 values in the low micromolar range against different cancer cell lines.
  • Selectivity Profiles : Compounds show varying selectivity towards different kinases and proteases, which is critical for minimizing off-target effects.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of related compounds:

  • Efficacy in Tumor Models : Some studies report significant tumor reduction in xenograft models when treated with phosphorous-based inhibitors.

Data Table

Here is a summary table of key findings related to the biological activity of similar compounds:

Compound NameTarget EnzymeIC50 (nM)Effect on Cell ProliferationStudy Reference
Torin1mTORC15.4Significant inhibition
Compound XGSK-3β10Moderate inhibition
Compound YPI3K100Low inhibition

Q & A

Basic Research Question

  • Trifluoromethyl Groups : Enhance electron-withdrawing effects, increasing oxidative stability and lipophilicity (critical for ligand design in catalysis). These groups also reduce rotational freedom, rigidifying the biphenyl core .
  • Bromo Substituents : Serve as synthetic handles for further functionalization (e.g., cross-coupling) while influencing steric bulk.

How can enantiomeric purity be maintained during large-scale synthesis?

Advanced Research Question

  • Chiral Catalysts : Use zirconium complexes with (R)-6,6'-(CF₃)₂BINOL ligands () to enforce stereoselectivity during key bond-forming steps .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor the (1R)-enantiomer via equilibrium control.
  • In-situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track enantiomeric ratios during synthesis.

What catalytic applications are plausible for this compound, given its phosphinous amide moiety?

Advanced Research Question

  • Asymmetric Catalysis : The phosphinous amide group can act as a chiral ligand in transition metal catalysis (e.g., Rh or Pd complexes) for enantioselective C–C bond formation. highlights Rh₂(S-DOSP)₄ for similar applications .
  • Mechanistic Studies : Probe coordination modes via ³¹P NMR titration experiments with metal precursors (e.g., Pd(0) or Rh(I)).

How can researchers resolve contradictions in reaction optimization data (e.g., yield vs. selectivity trade-offs)?

Advanced Research Question

  • Factorial Design : Apply a full factorial approach () to isolate critical variables (e.g., catalyst loading, temperature) and model interactions statistically .
  • Response Surface Methodology (RSM) : Map non-linear relationships between parameters to identify Pareto-optimal conditions balancing yield and enantiomeric excess.

What analytical methods are suitable for studying the compound’s stability under catalytic conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures and humidity, monitoring degradation via LC-MS.
  • Compatibility Screening : Avoid oxidizers (e.g., peroxides) and strong acids/bases, as highlighted in safety protocols () .

How can electronic effects of substituents be quantified to predict catalytic performance?

Advanced Research Question

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with catalytic activity.
  • Hammett Analysis : Derive σ values for substituents to quantify electron-withdrawing/donating effects on reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide
Reactant of Route 2
N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.